molecular formula C9H10ClNO2 B8678575 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide

2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide

Cat. No. B8678575
M. Wt: 199.63 g/mol
InChI Key: APVITMJEFJQXEW-UHFFFAOYSA-N
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Patent
US06455737B1

Procedure details

95 ml of triethylamine (0.674 mol) were added to a solution of 83 g of 2-hydroxy-4-methylaniline (0.674 mol) in 2.5 liters of tetrahydrofuran, with stirring and under an inert atmosphere, followed, after 30 minutes, by dropwise addition of a solution of 54 ml of chloroacetyl chloride (0.678 mol) in 60 ml of tetrahydrofuran, while maintaining the temperature at 25-27° C. The reaction medium was stirred at room temperature for 4 hours, filtered through a sinter funnel and the inorganic salts were rinsed with 500 ml of tetrahydrofuran. The combined organic phases were poured into 3 liters of ice-cold water with stirring. The precipitate formed was spin-filtered, washed with twice 600 ml of water and once with pentane, and dried under vacuum to constant weight, to give 99 g of 2-chloro-N-(2-hydroxy-4-methylphenyl)acetamide in the form of a beige-coloured powder, in a yield of 74%.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][C:9]1[CH:15]=[C:14]([CH3:16])[CH:13]=[CH:12][C:10]=1[NH2:11].[Cl:17][CH2:18][C:19](Cl)=[O:20]>O1CCCC1>[Cl:17][CH2:18][C:19]([NH:11][C:10]1[CH:12]=[CH:13][C:14]([CH3:16])=[CH:15][C:9]=1[OH:8])=[O:20]

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
83 g
Type
reactant
Smiles
OC1=C(N)C=CC(=C1)C
Name
Quantity
2.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
26 (± 1) °C
Stirring
Type
CUSTOM
Details
with stirring and under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium was stirred at room temperature for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
filtered through a sinter funnel
WASH
Type
WASH
Details
the inorganic salts were rinsed with 500 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
The combined organic phases were poured into 3 liters of ice-cold water
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was spin-filtered
WASH
Type
WASH
Details
washed with twice 600 ml of water and once with pentane
CUSTOM
Type
CUSTOM
Details
dried under vacuum to constant weight

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC1=C(C=C(C=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 99 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.